molecular formula C20H20BrN3O2 B276561 N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine

Numéro de catalogue B276561
Poids moléculaire: 414.3 g/mol
Clé InChI: HCUUPRNOYPVXNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine, also known as LY341495, is a compound that belongs to the class of selective group II metabotropic glutamate receptor (mGluR) antagonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine acts as a selective antagonist of group II mGluRs, specifically mGluR2 and mGluR3. These receptors are involved in the regulation of glutamate release, which plays a crucial role in synaptic transmission and plasticity. By blocking the activation of these receptors, N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine reduces the release of glutamate, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to have antipsychotic effects and reduce drug-seeking behavior in addiction models. Additionally, N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been shown to have neuroprotective effects in models of ischemic injury and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has several advantages for lab experiments. It is a highly selective antagonist of mGluR2 and mGluR3, which allows for specific targeting of these receptors. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for the study of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine. One potential area of investigation is its use in the treatment of anxiety and depression. Another area of interest is its potential use in pain management, as it has been shown to have analgesic effects in animal models. Additionally, further studies are needed to investigate the neuroprotective effects of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine in various injury models. Finally, there is a need for the development of more stable and long-lasting mGluR antagonists for therapeutic use.

Méthodes De Synthèse

The synthesis of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine involves the reaction of 3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzaldehyde with 2-(pyridin-2-ylmethyl)amine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine in its pure form.

Applications De Recherche Scientifique

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been studied for its potential use in pain management and neuroprotection.

Propriétés

Formule moléculaire

C20H20BrN3O2

Poids moléculaire

414.3 g/mol

Nom IUPAC

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-pyridin-2-ylmethanamine

InChI

InChI=1S/C20H20BrN3O2/c1-25-19-10-16(12-23-13-17-6-2-3-8-24-17)9-18(21)20(19)26-14-15-5-4-7-22-11-15/h2-11,23H,12-14H2,1H3

Clé InChI

HCUUPRNOYPVXNY-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Br)OCC3=CN=CC=C3

SMILES canonique

COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Br)OCC3=CN=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.